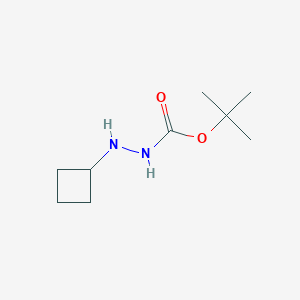
1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene
Übersicht
Beschreibung
1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene is a biochemical used for proteomics research . It has a molecular formula of C8H5F5 and a molecular weight of 196.12 .
Molecular Structure Analysis
The molecular structure of 1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene can be represented by the SMILES notation:C1=CC(=C(C=C1F)CC(F)(F)F)F . This indicates that the benzene ring is substituted with two fluorine atoms at the 1 and 4 positions, and a 2,2,2-trifluoroethyl group at the 2 position.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties:
- Red Shift in Emission Maxima: Perfluorination of benzene compounds, including those related to 1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene, impacts photophysical properties significantly. Krebs and Spanggaard (2002) synthesized and characterized fluorinated benzene compounds, noting a significant red shift in emission maxima, which is crucial for applications in photophysics and material sciences (Krebs & Spanggaard, 2002).
Organic Synthesis:
- Hydroarylation of (Trifluoromethyl)acetylenes: Alkhafaji et al. (2013) explored the reactions between aryl(trifluoromethyl)-substituted alkynes and arenes, producing high yields of CF3-substituted 1,1-diarylethenes. This finding is significant for the synthesis of trifluoromethylated compounds in organic chemistry (Alkhafaji et al., 2013).
Material Science:
- Fluorine-containing Polyetherimide: Yu Xin-hai (2010) synthesized a novel fluorine-containing polyetherimide using a compound related to 1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene. This research is vital for developing new materials with enhanced properties (Yu Xin-hai, 2010).
Liquid Crystals and Polymers:
- Sonogashira Reactions of 1,4‐Dibromo‐2‐fluorobenzene: Reimann et al. (2012) studied the site-selective Sonogashira cross-coupling reactions of 1,4-dibromo-2-(trifluoromethyl)benzene, which is closely related to the compound . Their work contributes to the understanding of the formation and stability of liquid-crystalline phases in polymers (Reimann et al., 2012).
Green Chemistry:
- Microwave-assisted Synthesis: Pan et al. (2017) developed a microwave-assisted protocol for synthesizing 1,4-bis(difluoromethyl)benzene, highlighting a greener and more efficient method for producing such compounds (Pan et al., 2017).
Catalysis:
- Palladium-catalyzed Reactions: Zhao and Hu (2012) explored palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids, an area relevant to the compound . This research is important for the development of new catalytic processes in organic chemistry (Zhao & Hu, 2012).
Safety and Hazards
Safety data sheets indicate that 1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1,4-difluoro-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c9-6-1-2-7(10)5(3-6)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECUPMKOWHDBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine](/img/structure/B1390551.png)






![6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1390562.png)
![2,4-Dichloropyrido[3,4-D]pyrimidine](/img/structure/B1390563.png)